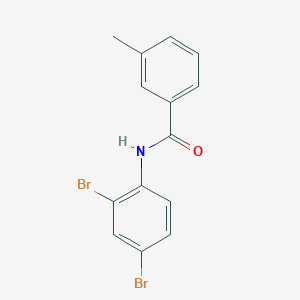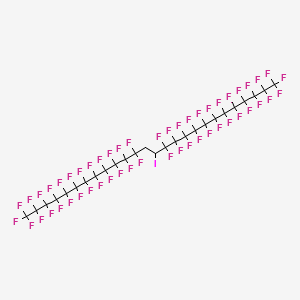
N-Me-D-Lys(Boc)-OMe.HCl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Methyl-D-lysine (tert-butoxycarbonyl)-methyl ester hydrochloride, commonly referred to as N-Me-D-Lys(Boc)-OMe.HCl, is a derivative of the amino acid lysine. This compound is often used in peptide synthesis and biochemical research due to its unique structural properties, which include a methylated amino group and a protected lysine side chain.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Me-D-Lys(Boc)-OMe.HCl typically involves several key steps:
Protection of the Amino Group: The amino group of lysine is protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting lysine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.
Methylation: The protected lysine is then subjected to methylation. This can be done using methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride or potassium carbonate.
Esterification: The carboxyl group of the lysine is esterified using methanol and a catalyst such as sulfuric acid or hydrochloric acid.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These are used to ensure consistent reaction conditions and high yields.
Purification: Techniques such as crystallization, distillation, and chromatography are employed to purify the compound.
Quality Control: Analytical methods like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to ensure the purity and quality of the final product.
化学反应分析
Types of Reactions
N-Me-D-Lys(Boc)-OMe.HCl can undergo various chemical reactions, including:
Substitution Reactions: The Boc group can be removed under acidic conditions, allowing for further functionalization of the amino group.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Methylation and Demethylation: The methyl group on the amino group can be modified through methylation or demethylation reactions.
Common Reagents and Conditions
Acidic Conditions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Basic Conditions: Sodium hydroxide or potassium hydroxide can be used for ester hydrolysis.
Methylation Agents: Methyl iodide or dimethyl sulfate are used for methylation reactions.
Major Products Formed
Deprotected Amino Acid: Removal of the Boc group yields N-methyl-D-lysine.
Carboxylic Acid: Hydrolysis of the ester group yields N-methyl-D-lysine carboxylic acid.
科学研究应用
N-Me-D-Lys(Boc)-OMe.HCl has a wide range of applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins, particularly in solid-phase peptide synthesis (SPPS).
Biochemical Research: The compound is used to study protein-protein interactions and enzyme mechanisms.
Medical Research: It is employed in the development of pharmaceuticals, including drugs targeting specific proteins and enzymes.
Industrial Applications: The compound is used in the production of specialty chemicals and as a reagent in various chemical processes.
作用机制
The mechanism of action of N-Me-D-Lys(Boc)-OMe.HCl involves its interaction with specific molecular targets, such as enzymes and receptors. The Boc group protects the amino group during synthesis, preventing unwanted side reactions. Once the Boc group is removed, the amino group can participate in various biochemical reactions, including peptide bond formation.
相似化合物的比较
N-Me-D-Lys(Boc)-OMe.HCl can be compared with other lysine derivatives, such as:
N-Boc-Lysine: Similar in structure but lacks the methyl group on the amino group.
N-Me-Lysine: Lacks the Boc protecting group and the ester group.
N-Boc-D-Lysine: Similar but without the methylation on the amino group.
The uniqueness of this compound lies in its combination of a protected amino group, a methylated amino group, and an esterified carboxyl group, making it highly versatile in peptide synthesis and biochemical research.
属性
分子式 |
C13H27ClN2O4 |
|---|---|
分子量 |
310.82 g/mol |
IUPAC 名称 |
methyl (2R)-2-(methylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate;hydrochloride |
InChI |
InChI=1S/C13H26N2O4.ClH/c1-13(2,3)19-12(17)15-9-7-6-8-10(14-4)11(16)18-5;/h10,14H,6-9H2,1-5H3,(H,15,17);1H/t10-;/m1./s1 |
InChI 键 |
UHWJQMUZWPIJCA-HNCPQSOCSA-N |
手性 SMILES |
CC(C)(C)OC(=O)NCCCC[C@H](C(=O)OC)NC.Cl |
规范 SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)OC)NC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![Benzaldehyde, 4-methoxy-2-[(phenylmethoxy)methyl]-](/img/structure/B12088322.png)

![tert-Butyl (2-(5-bromo-1H-benzo[d]imidazol-1-yl)ethyl)carbamate](/img/structure/B12088337.png)


![N-{2-[(cyclohexylmethyl)amino]ethyl}acetamide](/img/structure/B12088350.png)
amine](/img/structure/B12088355.png)

![2-[2-(Ethanesulfonyl)ethyl]piperidine](/img/structure/B12088365.png)
